3-(Ethoxycarbonyl)-2-iodobenzoic acid
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Overview
Description
3-(Ethoxycarbonyl)-2-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxycarbonyl group and an iodine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-2-iodobenzoic acid typically involves the iodination of ethyl 3-carboxybenzoate. One common method is the Sandmeyer reaction, where the diazonium salt of ethyl 3-aminobenzoate is treated with potassium iodide in the presence of copper(I) iodide. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the diazonium salt and to control the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-2-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The carboxyl group can be oxidized to form carboxylic acids or reduced to form alcohols.
Esterification: The carboxyl group can react with alcohols to form esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or DMF.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Esters: Formed through reduction and esterification reactions, respectively.
Scientific Research Applications
3-(Ethoxycarbonyl)-2-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)-2-iodobenzoic acid largely depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, for example, the iodine atom is replaced by a boronic acid derivative through a palladium-catalyzed cross-coupling reaction. This involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- 3-(Ethoxycarbonyl)-2-bromobenzoic acid
- 3-(Ethoxycarbonyl)-2-chlorobenzoic acid
- 3-(Ethoxycarbonyl)-2-fluorobenzoic acid
Uniqueness
3-(Ethoxycarbonyl)-2-iodobenzoic acid is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower bond dissociation energy facilitate its replacement by other nucleophiles, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H9IO4 |
---|---|
Molecular Weight |
320.08 g/mol |
IUPAC Name |
3-ethoxycarbonyl-2-iodobenzoic acid |
InChI |
InChI=1S/C10H9IO4/c1-2-15-10(14)7-5-3-4-6(8(7)11)9(12)13/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
IGQRMWVKFLXQOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1I)C(=O)O |
Origin of Product |
United States |
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